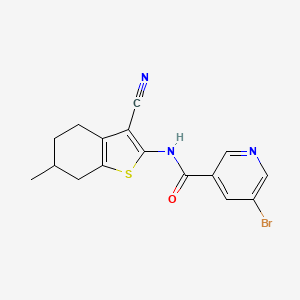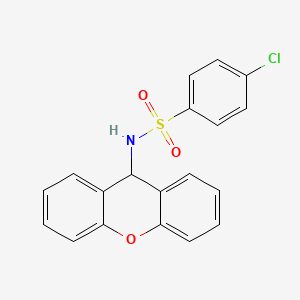![molecular formula C20H18N2O3 B4926321 2-[(4-acetylphenyl)amino]-3-(dimethylamino)naphthoquinone](/img/structure/B4926321.png)
2-[(4-acetylphenyl)amino]-3-(dimethylamino)naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-acetylphenyl)amino]-3-(dimethylamino)naphthoquinone is a synthetic compound that belongs to the quinone family. It is commonly known as DMNQ and is widely used in scientific research due to its unique properties. DMNQ is a redox-active compound that can act as an electron acceptor and donor. This property makes it useful in studying various biological processes, including oxidative stress, inflammation, and cell death.
作用機序
DMNQ exerts its biological effects through the generation of reactive oxygen species (ROS). ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. DMNQ can induce the production of ROS by accepting electrons from cellular components and transferring them to oxygen molecules. This process leads to the generation of superoxide radicals, hydrogen peroxide, and other ROS.
Biochemical and Physiological Effects:
DMNQ can induce a wide range of biochemical and physiological effects in cells and tissues. It can activate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cell survival. DMNQ can also induce apoptosis, a process of programmed cell death, in various cell types. Additionally, DMNQ can alter mitochondrial function and induce oxidative stress, leading to cell death.
実験室実験の利点と制限
DMNQ has several advantages and limitations for lab experiments. One advantage is its ability to induce oxidative stress in cells and tissues, making it useful in studying the role of oxidative stress in various diseases. Another advantage is its redox-active property, which allows it to act as an electron acceptor and donor, making it useful in studying various biological processes. However, one limitation of DMNQ is its toxicity, which can limit its use in certain experiments. Additionally, DMNQ can induce nonspecific effects, making it difficult to interpret the results of some experiments.
将来の方向性
There are several future directions for the use of DMNQ in scientific research. One direction is the study of its role in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. DMNQ has been shown to induce oxidative stress in neuronal cells, making it a potential tool for studying the role of oxidative stress in these diseases. Another direction is the study of its role in cancer, as DMNQ has been shown to induce apoptosis in various cancer cell lines. Additionally, the development of new DMNQ analogs with improved properties, such as reduced toxicity and increased specificity, could expand its use in scientific research.
合成法
DMNQ can be synthesized through a multistep process that involves the reaction of 4-acetylaminonaphthoquinone with dimethylamine. The reaction proceeds in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid. The resulting product is then purified through recrystallization to obtain pure DMNQ.
科学的研究の応用
DMNQ has been widely used in scientific research to study various biological processes. It is commonly used as a redox-active compound to induce oxidative stress in cells and tissues. This property makes it useful in studying the role of oxidative stress in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
特性
IUPAC Name |
2-(4-acetylanilino)-3-(dimethylamino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-12(23)13-8-10-14(11-9-13)21-17-18(22(2)3)20(25)16-7-5-4-6-15(16)19(17)24/h4-11,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRNELPTSTYRAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Acetylphenyl)amino]-3-(dimethylamino)naphthalene-1,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4926239.png)


![1-cyclobutyl-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4926250.png)
![2-(4-nitrophenyl)-5-phenyl-4-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4926256.png)

![N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4926282.png)



![N-(4-{[(2-methoxy-4-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4926307.png)
![3-cyclohexyl-5-{4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926318.png)

![ethyl 3-[(2-chlorophenyl)amino]-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-3-oxopropanoate](/img/structure/B4926341.png)